Lithium;ethyl-phenyl-trimethylsilyloxysilanide
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Overview
Description
Lithium;ethyl-phenyl-trimethylsilyloxysilanide is an organolithium compound with the molecular formula C11H19LiOSi2 . It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and ability to act as a nucleophile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;ethyl-phenyl-trimethylsilyloxysilanide can be synthesized through the reaction of lithium with ethyl-phenyl-trimethylsilyloxysilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Lithium;ethyl-phenyl-trimethylsilyloxysilanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether, under an inert atmosphere to prevent side reactions .
Major Products
The major products formed from reactions involving this compound include alcohols, substituted aromatic compounds, and various organosilicon compounds .
Scientific Research Applications
Lithium;ethyl-phenyl-trimethylsilyloxysilanide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential in drug synthesis and development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of lithium;ethyl-phenyl-trimethylsilyloxysilanide involves its ability to act as a nucleophile. The lithium atom in the compound is highly reactive and can readily form bonds with electrophilic centers in other molecules. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
Phenyllithium: Another organolithium compound used in organic synthesis.
Lithium diisopropylamide (LDA): A strong base used in deprotonation reactions.
n-Butyllithium: A widely used organolithium reagent for various synthetic applications
Uniqueness
Lithium;ethyl-phenyl-trimethylsilyloxysilanide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable bonds with silicon atoms makes it particularly useful in the synthesis of organosilicon compounds .
Properties
CAS No. |
823207-25-6 |
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Molecular Formula |
C11H19LiOSi2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
lithium;ethyl-phenyl-trimethylsilyloxysilanide |
InChI |
InChI=1S/C11H19OSi2.Li/c1-5-13(12-14(2,3)4)11-9-7-6-8-10-11;/h6-10H,5H2,1-4H3;/q-1;+1 |
InChI Key |
CZHLKOXZAHWRRT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC[Si-](C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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